molecular formula C16H13N3O3 B11033515 4-methoxy-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide CAS No. 77478-79-6

4-methoxy-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide

Cat. No.: B11033515
CAS No.: 77478-79-6
M. Wt: 295.29 g/mol
InChI Key: NUTZJXBATZNCQR-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide: is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This particular compound features a quinazolinone core with a methoxy group and a benzamide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under acidic conditions to form 2-aminobenzamide. This intermediate is then cyclized to form the quinazolinone structure.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the appropriate precursor using methyl iodide in the presence of a base such as potassium carbonate.

    Coupling with Benzamide: The final step involves coupling the quinazolinone derivative with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-methoxy-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in antimicrobial and anticancer studies. Its ability to inhibit the growth of certain bacteria and cancer cells makes it a valuable candidate for further research and development in drug discovery.

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. Its anti-inflammatory and anticancer properties are of particular interest, with ongoing studies aimed at understanding its mechanism of action and optimizing its efficacy.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a versatile compound for various applications.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets. The quinazolinone core is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression. The methoxy and benzamide groups may enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-methoxy-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide stands out due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance its solubility and ability to cross cell membranes, potentially leading to improved efficacy in biological systems.

Properties

CAS No.

77478-79-6

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

4-methoxy-N-(4-oxo-3H-quinazolin-2-yl)benzamide

InChI

InChI=1S/C16H13N3O3/c1-22-11-8-6-10(7-9-11)14(20)18-16-17-13-5-3-2-4-12(13)15(21)19-16/h2-9H,1H3,(H2,17,18,19,20,21)

InChI Key

NUTZJXBATZNCQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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